1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methoxybenzyl)piperidine-4-carboxamide
Description
This compound features a benzofuropyrimidinyl core linked to a piperidine-4-carboxamide scaffold, with an N-(3-methoxybenzyl) substituent. The benzofuro[3,2-d]pyrimidine moiety is a polycyclic heteroaromatic system that may confer unique electronic and steric properties, influencing binding interactions with biological targets such as kinases.
Properties
Molecular Formula |
C24H24N4O3 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H24N4O3/c1-30-18-6-4-5-16(13-18)14-25-24(29)17-9-11-28(12-10-17)23-22-21(26-15-27-23)19-7-2-3-8-20(19)31-22/h2-8,13,15,17H,9-12,14H2,1H3,(H,25,29) |
InChI Key |
YMQHIDIEJDYPFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method involves the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form benzofuro[3,2-b]pyridines
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidinecarboxamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may have distinct biological activities and applications.
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below highlights key structural analogs and their properties:
Key Research Findings
Kinase Inhibition Mechanisms: The target compound is hypothesized to act as a Type III LIMK2 inhibitor (binds DFG-out conformation, non-ATP competitive), contrasting with the ATP-competitive Type I inhibitor in . This may enhance selectivity by avoiding competition with high intracellular ATP concentrations . The benzofuropyrimidine core’s extended aromatic system may improve hydrophobic interactions in kinase binding pockets compared to pyrrolopyrimidine analogs .
Conversely, 4-chlorophenethyl () introduces electron-withdrawing effects, which may influence target binding kinetics. Piperidine Position: The shift from 4-carboxamide (target) to 3-carboxamide () could disrupt hydrogen bonding networks critical for activity .
Biological Activity Trends :
- Pyrrolopyrimidine derivatives (e.g., AZD5363) demonstrate potent AKT inhibition due to their 4-chlorophenyl/hydroxypropyl substituents, highlighting the importance of polar groups in targeting specific kinases .
- Benzofuropyrimidine analogs with bulkier substituents (e.g., cyclohexenylethyl in ) show reduced solubility but may enhance blood-brain barrier penetration for CNS targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
